N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a methylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 3-chloro-4-methylphenylamine with 2-methoxy-4-(methylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The chloro group and the methoxy group can influence the compound’s binding affinity to its target proteins, while the methylsulfanyl group can modulate its reactivity and stability. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-methylpentanamide
- N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methylsulfanyl groups can enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16ClNO2S |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C16H16ClNO2S/c1-10-4-5-11(8-14(10)17)18-16(19)13-7-6-12(21-3)9-15(13)20-2/h4-9H,1-3H3,(H,18,19) |
InChI Key |
BDNYJNZSGKOSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)Cl |
Origin of Product |
United States |
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